molecular formula C11H12N2O2 B075908 4-(2-Cyanoethyl)phenyl methylcarbamate CAS No. 13792-20-6

4-(2-Cyanoethyl)phenyl methylcarbamate

Cat. No. B075908
CAS RN: 13792-20-6
M. Wt: 204.22 g/mol
InChI Key: NEBGLASHEJDBJB-UHFFFAOYSA-N
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Description

4-(2-Cyanoethyl)phenyl methylcarbamate, also known as Aldicarb, is a highly toxic carbamate insecticide that is widely used in agriculture to control soil pests and insects. This compound is known for its potent insecticidal properties and has been used extensively in the past for crop protection. The purpose of

Mechanism Of Action

The mechanism of action of 4-(2-Cyanoethyl)phenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the target insect.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(2-Cyanoethyl)phenyl methylcarbamate are primarily related to its inhibition of acetylcholinesterase. This leads to a buildup of acetylcholine in the nervous system, which can cause a range of symptoms such as muscle tremors, convulsions, and respiratory failure. In humans, exposure to this compound can cause nausea, vomiting, diarrhea, and headaches.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(2-Cyanoethyl)phenyl methylcarbamate in lab experiments include its potent insecticidal properties, its ability to inhibit acetylcholinesterase, and its potential therapeutic applications. However, the limitations of using this compound include its high toxicity, which can pose a risk to researchers, and its potential impact on the environment.

Future Directions

Future research on 4-(2-Cyanoethyl)phenyl methylcarbamate should focus on developing safer and more effective insecticides that can be used in agriculture. Studies should also investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammation. Additionally, research should be conducted to evaluate the environmental impact of this compound and to develop more sustainable alternatives for pest control.

Synthesis Methods

The synthesis of 4-(2-Cyanoethyl)phenyl methylcarbamate involves the reaction of 2-chloroethyl isocyanate with 4-nitrophenol in the presence of a base. The resulting intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The final step involves the reaction of the amine with methyl chloroformate in the presence of a base to form the desired product.

Scientific Research Applications

4-(2-Cyanoethyl)phenyl methylcarbamate has been extensively studied for its insecticidal properties and its potential use in agriculture. Research has also been conducted to investigate its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has antitumor, anti-inflammatory, and analgesic properties.

properties

CAS RN

13792-20-6

Product Name

4-(2-Cyanoethyl)phenyl methylcarbamate

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

[4-(2-cyanoethyl)phenyl] N-methylcarbamate

InChI

InChI=1S/C11H12N2O2/c1-13-11(14)15-10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3H2,1H3,(H,13,14)

InChI Key

NEBGLASHEJDBJB-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=C(C=C1)CCC#N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)CCC#N

Other CAS RN

13792-20-6

Origin of Product

United States

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